molecular formula C8H8FN3 B14029292 (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B14029292
M. Wt: 165.17 g/mol
InChI Key: NZYCACYATLVFIO-UHFFFAOYSA-N
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Description

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with a fluorinated reagent under specific conditions. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2

InChI Key

NZYCACYATLVFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CN

Origin of Product

United States

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